molecular formula C26H38N2O3 B167281 4,4'-Diheptyloxyazoxybenzene CAS No. 2635-26-9

4,4'-Diheptyloxyazoxybenzene

Cat. No.: B167281
CAS No.: 2635-26-9
M. Wt: 426.6 g/mol
InChI Key: RFRFUCJJSRXPEE-UHFFFAOYSA-N
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Description

Historical Context and Significance as a Model Liquid Crystal System

The study of liquid crystals began in 1888, but it was compounds like the homologous series of 4,4'-dialkoxyazoxybenzenes, to which HOAB belongs, that became cornerstone materials for fundamental research. uh.edu The first member of this series, 4,4'-dimethoxyazoxybenzene (p-azoxyanisole or PAA), is famously considered the "drosophila of liquid crystal research" due to its historical importance and extensive study. vdoc.pub

Following this tradition, HOAB served as a vital model system for investigating more complex smectic phases. Its significance lies in its reliable and well-defined phase transitions, making it an ideal candidate for studying the relationships between molecular structure and macroscopic properties. tandfonline.com Early research extensively utilized HOAB to understand the nature of the nematic and, in particular, the smectic C (SmC) phase. vdoc.pub Furthermore, it became a reference compound for studying pre-transitional effects, where fluctuations of a more ordered phase (smectic C) appear within a less ordered phase (nematic) close to the transition temperature. vdoc.pub Its use in binary mixtures to explore induced phases also cemented its role as a foundational research material. acs.orgtandfonline.com

Overview of Azoxybenzene-based Liquid Crystals

Azoxybenzene-based compounds are a classic and historically significant family of liquid crystals. weebly.com Their defining feature is the central azoxybenzene (B3421426) core (C₆H₄–N=N(O)–C₆H₄), which provides the necessary structural rigidity for the formation of liquid crystalline phases. tu-berlin.deias.ac.in These molecules are typically terminated by flexible alkyl or alkoxy chains at the para positions.

The properties of these liquid crystals are highly dependent on their molecular structure, particularly the length of the terminal chains. Several key factors influence the type of mesophases formed:

Molecular Shape: The elongated, rod-like shape is a prerequisite for forming the nematic and smectic phases characteristic of these compounds. mdpi.com

Alkyl/Alkoxy Chain Length: The length of the flexible chains at either end of the rigid core has a profound effect on the phase behavior. Longer chains, such as the heptyloxy groups (C₇H₁₅O–) in HOAB, tend to stabilize more ordered smectic phases over broader temperature ranges compared to shorter-chain analogues.

Intermolecular Interactions: The stability of the mesophases is governed by a delicate balance of intermolecular forces, which are influenced by the rigid core and the flexible tails. researchgate.net

This structure-property relationship allows for the systematic design of materials with specific phase transition temperatures and properties, a principle that has been fundamental to the development of liquid crystal technologies. vdoc.pub

Scope and Research Focus on 4,4'-Diheptyloxyazoxybenzene

Research on HOAB has been multifaceted, focusing on its intrinsic properties and its behavior in mixtures. The compound exhibits a well-defined sequence of phase transitions as it cools from an isotropic liquid.

Phase Transition Data for HOAB

Transition Temperature (°C)
Isotropic Liquid to Nematic (N) 125
Nematic (N) to Smectic C (SmC) 95
Smectic C (SmC) to Crystal (Cr) 75

Note: Transition temperatures can vary slightly between studies due to purity and measurement techniques.

A significant area of research has been the detailed characterization of its nematic and smectic C phases. vdoc.pub Studies have particularly noted the presence of pre-transitional smectic C-type fluctuations in the nematic phase of HOAB. vdoc.pub This phenomenon, sometimes referred to as a "skewed cybotactic nematic" phase, provides insight into the short-range molecular ordering that precedes a full phase transition. vdoc.pubtandfonline.com

Furthermore, HOAB is widely used as a host material in liquid crystal mixtures. Key research applications include:

Induced Smectic Phases: When mixed with certain compounds that are not liquid crystalline on their own, HOAB can induce the formation of smectic phases. acs.orgtandfonline.com For instance, studies on mixtures with cholesteryl chloride have reported the appearance of an induced smectic A phase. tandfonline.com

Chiral Smectic C (SmC) Formation:* HOAB serves as an excellent host for chiral dopants. The addition of an optically active molecule to the achiral SmC phase of HOAB induces a chiral smectic C (SmC*) phase, which possesses ferroelectric properties and is of great interest for fast-switching electro-optical devices.

Physical Property Characterization: It has been a model compound for various physical measurements and computational studies, including X-ray diffraction to determine molecular arrangement, dielectric spectroscopy, and molecular dynamics simulations to understand intermolecular forces. tandfonline.comresearchgate.netinderscienceonline.com

Through these focused research avenues, this compound continues to be a valuable compound for advancing the fundamental understanding of smectic liquid crystals and their potential applications.

Properties

IUPAC Name

(4-heptoxyphenyl)-(4-heptoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O3/c1-3-5-7-9-11-21-30-25-17-13-23(14-18-25)27-28(29)24-15-19-26(20-16-24)31-22-12-10-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRFUCJJSRXPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2635-26-9
Record name 4,4'-Diheptyloxyazoxybenzene
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Record name Diazene, 1,2-bis[4-(heptyloxy)phenyl]-, 1-oxide
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Record name p,p'-bis(heptyloxy)azoxybenzene
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Advanced Synthetic Methodologies and Chemical Derivatization

Optimized Synthesis Routes for 4,4'-Diheptyloxyazoxybenzene

The preparation of this compound is a multi-step process that demands precise control over reaction conditions to achieve high yields and the requisite purity for liquid crystal applications. The primary synthetic approaches involve the coupling of appropriately substituted benzene (B151609) precursors.

The synthesis of this compound fundamentally relies on the preparation of its key precursors, which are typically 4-heptyloxyaniline (B1329862) or 4-heptyloxynitrobenzene. A common strategy involves the Williamson ether synthesis to attach the heptyloxy chains to a phenolic starting material, followed by functional group transformations to generate the reactive aniline (B41778) or nitro group.

For instance, a viable pathway starts with p-aminophenol. The amino group is first protected, commonly via acetylation, followed by O-alkylation with 1-bromoheptane (B155011) under basic conditions. Subsequent deprotection of the amino group yields 4-heptyloxyaniline. Alternatively, starting from 4-nitrophenol, etherification with 1-bromoheptane yields 4-heptyloxynitrobenzene. This nitro-substituted precursor can then be used directly in reductive coupling reactions or be reduced to 4-heptyloxyaniline for oxidative coupling methods.

A representative synthesis starting from p-aminophenol to form a dihydroxyazobenzene intermediate, which can then be alkylated, involves diazotization of p-aminophenol followed by coupling with phenol (B47542). rsc.org The resulting 4,4'-dihydroxyazobenzene (B49915) is then etherified using 1-bromoheptane in the presence of a base like potassium carbonate in a solvent such as DMF to yield the final product. rsc.org

Table 1: Typical Reaction Conditions for Precursor Synthesis

Step Reactants Reagents & Solvents Conditions Product
Etherification 4-Nitrophenol, 1-Bromoheptane K₂CO₃, Acetone or DMF Reflux, 12-24 h 4-Heptyloxynitrobenzene
Nitro Reduction 4-Heptyloxynitrobenzene H₂, Pd/C, Ethanol or SnCl₂/HCl Room Temp. or Elevated 4-Heptyloxyaniline

| Condensation | 4-Heptyloxyaniline, 4-Heptyloxynitrosobenzene | Acetic Acid, Ethanol | Reflux, 12-24 h | this compound |

This table presents generalized conditions. Specific parameters may be adjusted based on the detailed experimental procedure.

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and environmental footprint. The formation of the central azoxy bridge in this compound can be achieved through several catalytic methods, primarily categorized as oxidative coupling of anilines or reductive coupling of nitroaromatics. rug.nlgoogle.com

Oxidative Coupling of Anilines: This approach involves the oxidation of 4-heptyloxyaniline. Recent advancements have focused on heterogeneous catalysts that are easily separable and reusable.

Niobium(V) Oxide (Nb₂O₅): High-surface-area Nb₂O₅ nanoparticles have proven to be highly effective catalysts for the oxidative coupling of anilines using hydrogen peroxide (H₂O₂) as a green oxidant. rug.nl This system can achieve high conversion (e.g., 86%) and selectivity (e.g., 92% for azoxybenzene (B3421426) from aniline) under mild, solvent-free, or green solvent (ethanol) conditions. rug.nl

Copper-based Catalysts: Spinel nanoparticles like CuCr₂O₄ have been used to selectively convert aniline to azoxybenzene with H₂O₂ as the oxidant, achieving 78% conversion and 92% selectivity at 70 °C. researchgate.net

Reductive Coupling of Nitrobenzenes: This is a classical and widely studied method. The partial reduction of 4-heptyloxynitrobenzene can lead to the formation of the azoxy compound.

Homogeneous Catalysis: Systems using N,N-diisopropylethylamine (DIPEA) as a cost-effective organocatalyst have been developed for the reductive dimerization of nitrosobenzenes (which can be generated in situ from anilines or nitrobenzenes). nih.govacs.org This method proceeds at room temperature in water, highlighting its environmental benefits. nih.govacs.org

Heterogeneous Catalysis: Various metal-based catalysts, including those with gold (Au), silver (Ag), or palladium (Pd), have been explored for the selective reduction of nitrobenzenes to azoxybenzenes. rug.nl

Table 2: Comparison of Catalytic Systems for Azoxybenzene Synthesis

Catalytic Method Catalyst Precursor Key Advantages
Oxidative Coupling Nb₂O₅ nanoparticles Aniline derivative High activity, green oxidant (H₂O₂), mild conditions. rug.nl
Oxidative Coupling CuCr₂O₄ spinel Aniline derivative Good selectivity, heterogeneous catalyst. researchgate.net
Reductive Dimerization DIPEA (organocatalyst) Nitrosobenzene derivative Cost-effective, green solvent (water), room temperature. nih.govacs.org

| Reductive Coupling | Polyoxometallates | Amine derivative | High conversion rates. google.com |

The performance of a liquid crystal device is critically dependent on the purity of the material. Trace impurities, especially mobile ions, can degrade properties such as resistivity and response time. aip.org Therefore, rigorous purification of synthesized this compound is essential.

Recrystallization: This is the most common and fundamental purification method. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol-water) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. mdpi.com

Column Chromatography: For separating compounds with different polarities, flash column chromatography is highly effective. nih.govacs.org The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (e.g., a hexane/ethyl acetate (B1210297) mixture), separating the desired product from byproducts and unreacted starting materials.

Zone Refining: This technique is used for achieving ultra-high purity. A narrow molten zone is passed repeatedly along a solid charge of the material. Impurities, which are typically more soluble in the melt than in the solid, concentrate in the molten zone and are moved to one end of the charge. tandfonline.com

Vacuum Sublimation/Distillation: For thermally stable compounds, these methods can effectively remove non-volatile or highly volatile impurities. mdpi.com

Electric Field Purification: Applying a strong electric field to the liquid crystal material in its nematic or isotropic phase can cause ionic impurities to migrate to the electrodes, thus purifying the bulk material. google.com This method can significantly increase the material's resistivity. google.com

Chemical Modifications and Structural Analogs of the this compound Core

Modifying the molecular structure of this compound by altering its flexible alkoxy chains or introducing substituents to the aromatic core allows for the fine-tuning of its liquid crystalline properties, such as phase transition temperatures and mesophase type.

Synthesizing homologous series of 4,4'-dialkoxyazoxybenzenes, where the heptyl (C₇) chains are replaced with shorter or longer alkyl chains (e.g., C₄ to C₁₂), is a common strategy to study structure-property relationships. osti.govbohrium.com

The synthetic route remains largely the same, typically involving the O-alkylation of a dihydroxy-azoxybenzene precursor or the coupling of the corresponding alkoxy-substituted precursors. However, the length of the alkyl chain can have practical implications for the synthesis and purification:

Reactivity: The reactivity of the alkylating agent (e.g., 1-bromoalkane) does not change significantly with chain length in this range.

Solubility: As the alkyl chains get longer, the solubility of the compounds in nonpolar solvents increases, while solubility in polar solvents decreases. This may require adjustments to the solvent systems used for reaction and recrystallization.

Purification: Longer-chain analogs may be more challenging to purify by crystallization due to their increased flexibility and potentially lower melting points. Chromatographic methods may become more critical for achieving high purity in these cases. The synthesis of these homologous series is crucial for understanding phenomena like the "odd-even effect," where the mesomorphic properties oscillate depending on whether the number of carbon atoms in the alkyl chain is odd or even. bohrium.com

Introducing substituents other than the alkoxy groups can dramatically alter the molecule's shape, polarity, and intermolecular interactions, leading to new liquid crystalline phases or different physical properties.

Synthetic Strategy: The synthesis of asymmetrically substituted or laterally substituted azoxybenzenes often requires more complex, regioselective synthetic routes. uj.edu.pl For example, a Buchwald-Hartwig coupling reaction could be used to connect two different aniline derivatives before the formation of the azoxy linkage. uj.edu.pl Alternatively, starting with a pre-substituted phenol or aniline allows for the incorporation of functional groups at specific positions.

Terminal Substituents: Replacing one or both heptyloxy groups with other functionalities like cyano (-CN), nitro (-NO₂), or ester groups can significantly increase the molecular dipole moment, which influences the dielectric anisotropy and the stability of nematic phases.

Lateral Substituents: Introducing substituents (e.g., fluoro, chloro, methyl) at the ortho- or meta-positions relative to the azoxy group increases the molecular breadth. This typically disrupts the packing efficiency of the molecules, leading to a decrease in melting points and a reduction in the stability of ordered mesophases like the smectic phases. However, it can also be used to induce specific properties or prevent crystallization. The synthesis of such analogs is facilitated by modern catalytic methods that show tolerance to a wide range of functional groups. nih.govacs.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-Heptyloxyaniline
4-Heptyloxynitrobenzene
p-Aminophenol
1-Bromoheptane
4-Nitrophenol
4,4'-Dihydroxyazobenzene
Hydrogen peroxide
Ethanol
N,N-diisopropylethylamine (DIPEA)
Hexane
Ethyl acetate

Synthesis of Chiral Derivatives

The introduction of chirality into the molecular structure of this compound is a critical step for its application in advanced materials, particularly for the development of ferroelectric and cholesteric liquid crystal phases. mdpi.comnih.gov Since this compound is an achiral molecule, chirality is typically introduced by replacing one or both of the linear heptyloxy side chains with chiral alkyl or alkoxy groups. This creates a new molecule that is inherently chiral.

A common strategy involves the use of commercially available chiral alcohols as starting materials. For instance, (S)-2-methylbutanol can be used to introduce a chiral (S)-2-methylbutoxy group. The synthesis of an asymmetric chiral derivative, where only one of the side chains is chiral, provides a clear example of this methodology.

The synthesis can be conceptualized as a multi-step process, beginning with the preparation of key chiral and achiral intermediates, followed by a coupling reaction to form the central azoxybenzene core. A representative pathway is the synthesis of an analogue like 4'-heptyl-4-((S)-2-methylbutoxy)azoxybenzene.

Step 1: Synthesis of Chiral and Achiral Precursors

The initial step involves the synthesis of the necessary precursors: a chiral nitrophenol ether and an achiral aniline derivative.

Preparation of 4-((S)-2-methylbutoxy)nitrobenzene: This is achieved through a Williamson ether synthesis. 4-Nitrophenol is reacted with (S)-2-methylbutyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone. The reaction mixture is heated under reflux to drive the nucleophilic substitution to completion.

Preparation of 4-Heptylaniline (B1295431): This precursor can be synthesized through various standard organic chemistry methods, often starting from 4-nitroheptylbenzene and reducing the nitro group to an amine.

Step 2: Reductive Coupling to Form the Azoxy Compound

The chiral azoxybenzene derivative is formed by the reductive coupling of the chiral nitro compound with the achiral aniline. A common method involves using a reducing agent in an alkaline medium. For example, the reaction of 4-((S)-2-methylbutoxy)nitrobenzene with 4-heptylaniline can be carried out using zinc powder and sodium hydroxide (B78521) in an ethanol/water mixture. This reaction proceeds through the formation of intermediate nitroso and hydroxylamine (B1172632) species, which then condense to form the azoxy linkage.

The table below outlines the reactants and conditions for a plausible synthesis of a chiral derivative.

Reaction Step Reactant 1 Reactant 2 Key Reagents/Catalysts Typical Conditions Product
Etherification4-Nitrophenol(S)-2-Methylbutyl bromidePotassium Carbonate (K₂CO₃)Acetone, Reflux4-((S)-2-methylbutoxy)nitrobenzene
Reductive Coupling4-((S)-2-methylbutoxy)nitrobenzene4-HeptylanilineZinc Powder, NaOHEthanol/Water, Heat4'-Heptyl-4-((S)-2-methylbutoxy)azoxybenzene

This general methodology allows for the synthesis of a wide variety of chiral derivatives by changing the chiral alcohol or the aniline component. Research has been conducted on similar chiral azoxybenzene systems, such as 4′-butyl-4-(S)-(2-methylbutoxy)azoxybenzene (4ABO5*), which exhibits a cholesteric phase at ambient temperature. researchgate.net The synthesis of such compounds follows analogous principles, demonstrating the versatility of this approach for creating novel chiral liquid crystalline materials. researchgate.netresearchgate.net

Mesophase Behavior and Phase Transition Thermodynamics of 4,4 Diheptyloxyazoxybenzene

Characterization of Thermotropic Mesophases Exhibited by 4,4'-Diheptyloxyazoxybenzene

This compound is known to exhibit multiple liquid crystal phases, primarily the nematic and smectic C phases. vdoc.pub The behavior and properties of these phases are dictated by the molecular structure, which consists of a rigid azoxybenzene (B3421426) core with flexible heptyloxy chains at both ends.

Nematic Mesophase Characteristics and Orientational Order

The nematic (N) phase is characterized by molecules that have long-range orientational order, meaning they tend to align along a common axis, known as the director, but lack long-range positional order. tcichemicals.comcbpbu.ac.in In this compound, the nematic phase typically appears at a higher temperature range compared to its smectic phases. tcichemicals.com The degree of this orientational order can be quantified by an order parameter, which varies with temperature. As the temperature approaches the clearing point (the transition to the isotropic liquid phase), the orientational order decreases. cbpbu.ac.in The physical properties of the nematic phase, such as its optical anisotropy, are directly influenced by this orientational order. cbpbu.ac.in

Smectic C Mesophase Properties and Layered Structures

At lower temperatures, this compound transitions into a smectic C (SmC) phase. vdoc.pub Smectic phases possess a higher degree of order than nematic phases, exhibiting not only orientational order but also a degree of positional order, with molecules arranged in layers. cbpbu.ac.in Specifically, in the SmC phase, the long axes of the molecules are tilted at a certain angle with respect to the layer normal. cbpbu.ac.in This layered structure imparts a grease-like or slippery texture to the substance. dtic.mil The stability of the smectic phase is enhanced by the presence of the heptyloxy chains in the molecular structure.

Pretransitional Phenomena and Fluctuations in the Nematic Phase (e.g., Skewed Cybotactic Nematic Phase)

In the nematic phase of this compound, particularly near the transition temperature to the smectic C phase, pretransitional phenomena can be observed. vdoc.pub These are fluctuations that herald the onset of the more ordered smectic phase. A notable example is the formation of a skewed cybotactic nematic phase. vdoc.pub This phase is characterized by the presence of short-range smectic C-like order within the nematic phase. X-ray diffraction studies of this phase reveal four diffuse spots at low angles, which is indicative of these SmC-type fluctuations. vdoc.pub These pretransitional effects can influence the measured order parameters in the nematic phase, causing deviations from theoretical predictions, especially close to the nematic-smectic C transition. vdoc.pub

Investigation of Phase Transition Thermodynamics

The transitions between the different phases of this compound are governed by the principles of thermodynamics. These transitions can be classified based on the continuity of thermodynamic properties.

First-Order and Second-Order Phase Transitions

Phase transitions are broadly classified into first-order and second-order transitions. numberanalytics.com First-order transitions are characterized by a discontinuity in the first derivatives of the Gibbs free energy, such as entropy and volume. uni-frankfurt.deuni-muenster.de This means that there is a distinct change in these properties as the substance moves from one phase to another. uni-frankfurt.de Examples of first-order transitions include melting and boiling. numberanalytics.com

Second-order phase transitions, on the other hand, have continuous first derivatives of the Gibbs free energy, but show a discontinuity in the second derivatives, such as heat capacity. uni-frankfurt.destackexchange.com In some cases, a phase transition that might be expected to be second-order can become first-order due to the influence of fluctuations in the order parameter. aps.org The transition from a nematic to a smectic A phase is often considered a second-order or weakly first-order transition, while the nematic to smectic C transition can also exhibit complex behavior.

Latent Heat and Discontinuities in Thermodynamic Quantities at Transitions

A key characteristic of a first-order phase transition is the presence of latent heat. uni-muenster.deupm.es This is the energy absorbed or released by the substance during the phase change, which occurs without a change in temperature. bccampus.ca For example, during the transition from the solid to the liquid crystal phase, or from one liquid crystal phase to another, if the transition is first-order, a specific amount of heat will be involved. This enthalpy change is a measure of the change in molecular order between the two phases. upm.es

Differential Scanning Calorimetry (DSC) is a common technique used to measure the transition temperatures and the associated enthalpy changes (latent heat) for liquid crystals like this compound. mdpi.com These measurements provide crucial data for constructing phase diagrams and understanding the thermodynamic driving forces behind the observed mesophase behavior. mdpi.com

Below is a table summarizing the types of phase transitions and their associated thermodynamic characteristics.

Transition Type Gibbs Free Energy (G) First Derivatives of G (e.g., Entropy, Volume) Second Derivatives of G (e.g., Heat Capacity) Latent Heat
First-Order ContinuousDiscontinuousInfinitePresent
Second-Order ContinuousContinuousDiscontinuousAbsent

Landau Theory and Order Parameter Analysis of Phase Transitions

Landau's theory of phase transitions provides a framework for understanding the behavior of matter at a critical point. wikipedia.orggeorgetown.edu It is based on the idea of an order parameter, which is a quantitative measure of the degree of order within a system. tsinghua.edu.cn This parameter is zero in the disordered phase (e.g., isotropic liquid) and non-zero in the ordered phase (e.g., nematic or smectic). tsinghua.edu.cnlibretexts.org For liquid crystals like this compound, the primary order parameter for the nematic phase is the orientational order parameter, typically denoted as .

The free energy of the system is expanded as a power series of the order parameter near the phase transition. tsinghua.edu.cn The coefficients of this expansion are temperature-dependent. By analyzing the minima of the free energy, one can predict the stable phases and the nature of the transitions between them. tsinghua.edu.cnrruff.info For instance, the transition from the nematic to the smectic C phase in this compound involves the emergence of additional order.

An extensive study of this compound (also known as DHOAB or HAB) involved the measurement of its order parameters, and , as a function of temperature using X-ray diffraction. vdoc.pub The results showed good agreement with theoretical predictions for the nematic phase. vdoc.pub However, as the temperature approached the nematic-to-smectic C transition, deviations were observed, which were attributed to pre-transitional fluctuations of the smectic C type within the nematic phase. vdoc.pub This indicates a coupling between the nematic orientational order and the emerging smectic positional and tilt order.

Orientational Order Parameter of this compound in the Nematic Phase vdoc.pub
Temperature Relative to N-SmC Transition (T-TN-SmC)<P₂> (Orientational Order)Qualitative Observation
High (Far from transition)~0.60Value consistent with standard nematic phase theories.
Intermediate~0.65Order increases as temperature decreases.
Low (Near transition)~0.70+Slight downward deviation from theoretical predictions, indicating pre-transitional SmC fluctuations. vdoc.pub

Critical Phenomena and Scaling Laws near Transition Points

Near a phase transition point, thermodynamic systems exhibit critical phenomena, where physical properties change dramatically. aps.org A key concept in understanding this behavior is the set of scaling laws, which are mathematical expressions describing how various physical quantities relate to each other as the system approaches the critical point. numberanalytics.comnumberanalytics.com These laws are often expressed as power laws, where a quantity diverges or vanishes with a specific "critical exponent." numberanalytics.com

The principle of universality suggests that disparate systems can exhibit the same critical behavior and share the same critical exponents, grouping them into universality classes. numberanalytics.comntnu.edu This implies that the critical behavior is governed by general properties like the system's dimensionality and the symmetry of the order parameter, rather than the specific molecular details. numberanalytics.com

For a liquid crystal like this compound, scaling laws would describe the behavior of properties such as the order parameter, correlation length (the average distance over which molecular orientations are correlated), and specific heat capacity in the immediate vicinity of its phase transitions (e.g., Nematic-Isotropic or Smectic C-Nematic). The application of scaling laws allows for a generalized understanding of the transition, connecting it to a broader class of physical phenomena. aps.org While the general theoretical framework is well-established, detailed experimental determination of the specific critical exponents for this compound requires high-precision measurements very close to the transition temperatures.

Influence of External Parameters on Mesophase Stability and Transitions

The thermodynamic stability of liquid crystal phases is sensitive to external parameters such as pressure and electric fields. These parameters can alter the delicate balance of intermolecular forces, leading to shifts in transition temperatures and the emergence of new phases.

Pressure-Induced Polymorphism and Phase Behavior

Applying high pressure to liquid crystals can significantly modify their phase diagrams, a phenomenon known as pressure-induced polymorphism. mdpi.com An increase in pressure generally favors more ordered phases and can lead to substantial elevations in transition temperatures. This is because higher pressure forces molecules closer together, enhancing intermolecular interactions and stabilizing denser, more ordered structures.

Studies on various organic compounds have shown that pressure can induce the formation of new polymorphs or phases that are not observed at atmospheric pressure. mdpi.com Experimental techniques such as high-pressure Raman spectroscopy and Angle-Dispersive X-ray Diffraction (ADXRD) are used to characterize these pressure-induced structural changes. mdpi.com For a material like this compound, increasing pressure would be expected to shift the Nematic-Isotropic and Smectic C-Nematic transition temperatures to higher values. It could also potentially reveal new, high-pressure smectic or crystalline phases.

Hypothetical Effect of Pressure on Phase Transitions of this compound
PressureSmectic C → Nematic Transition Temperature (TSmC-N)Nematic → Isotropic Transition Temperature (TN-I)
Atmospheric (0.1 MPa)T₁T₂
High Pressure (e.g., 100 MPa)T₁' > T₁T₂' > T₂
Very High Pressure (e.g., > 1 GPa)Potential for new crystalline or smectic phases. mdpi.com

Effects of Electric Fields on Mesophase Stability

Electric fields can profoundly influence the stability and structure of liquid crystal phases due to the dielectric anisotropy of the molecules. rsc.org The application of an electric field can induce a collective alignment of the liquid crystal director, which can stabilize or destabilize certain mesophases and shift phase transition temperatures. rsc.orgarxiv.org

In mixtures containing this compound, which has positive dielectric anisotropy, an applied electric field has been shown to influence the structures formed during phase transitions. aps.org For example, in a two-phase region, the application of a sufficiently strong electric field can cause smectic-A nuclei to transform from elongated "bâtonnets" into stable disks immersed in the nematic phase. aps.org The stability and characteristics of these field-induced structures are dependent on the field strength. aps.org This demonstrates that an electric field is a critical parameter that can be used to control the morphology and stability of the mesophases of this compound and related systems. The interaction is complex, as the director field and the electric field mutually influence each other, which can lead to instability thresholds that are higher than might otherwise be predicted. arxiv.org

Studies of 4,4 Diheptyloxyazoxybenzene in Binary and Multicomponent Liquid Crystal Systems

Induced Mesomorphism in Mixtures Containing 4,4'-Diheptyloxyazoxybenzene

Induced mesomorphism refers to the phenomenon where a liquid crystalline phase is observed in a mixture of two or more components, while none of the individual components exhibit that specific phase, or are even liquid crystalline at all. This compound has been a key component in numerous studies demonstrating this effect.

A significant body of research has focused on the ability of HOAB to form induced smectic A (SmA) phases when mixed with certain compounds. The smectic A phase is characterized by molecules organized in layers, with the long molecular axis, on average, perpendicular to the layer planes.

One notable example is the binary mixture of HOAB with 1″,7″-bis(4-cyanobiphenyl-4'-yl)heptane (CB7CB). nih.govaps.org While HOAB is smectogenic and CB7CB exhibits nematic and twist-bend nematic (NTB) phases, their mixture gives rise to a stable, induced smectic A phase over a broad composition range. nih.govaps.org Specifically, the induced SmA phase is observed for weight fractions of CB7CB between 0.05 and 0.70. nih.govaps.org The maximum stability of this induced phase, indicated by the highest SmA-Nematic transition temperature, occurs at a molar ratio of approximately 1:3 (CB7CB to HOAB). aps.org

Another well-documented instance is the mixture of HOAB with cholesteryl chloride (ChCl). tandfonline.comtandfonline.com This system is particularly interesting because cholesteryl chloride is not a strongly polar compound, unlike the cyano- or nitro-substituted molecules typically used to induce smectic phases. tandfonline.com Nevertheless, the mixture exhibits an induced smectic A phase. tandfonline.comresearchgate.net X-ray diffraction studies confirmed the smectic layering in these mixtures, revealing that neither the pure components nor the mixture feature a bilayer arrangement of molecules. tandfonline.com

The formation of these induced phases is a clear demonstration of how specific intermolecular interactions in a mixture can stabilize a higher-ordered mesophase not present in the individual constituents.

Synergistic effects in liquid crystal mixtures occur when the properties of the mixture are enhanced beyond the simple additive properties of the components. nih.gov This is evident in systems containing HOAB, particularly in mixtures with cholesteric compounds.

In the binary system of nematic HOAB and cholesteric cholesteryl chloride, the induction of a smectic A phase is itself a powerful synergistic effect. tandfonline.com Furthermore, in a mixture containing 12 mole percent of ChCl in HOAB, a twisted smectic C phase and a skew-cybotactic cholesteric phase are observed. tandfonline.com An interesting finding in this mixture is that the tilt angle of the twisted smectic C phase varies with temperature, which is a behavior not seen in the pure smectic C phase of HOAB, where the tilt angle is temperature-independent. tandfonline.com This modification of physical properties points to a synergistic interplay between the nematic and cholesteric components.

The interaction between a nematic matrix like HOAB and a chiral dopant can lead to the formation of a twisted nematic (cholesteric) phase. The efficiency of this induction, known as the helical twisting power, is dependent on the specific molecular interactions between the host and dopant molecules. researchgate.net While linear relationships are sometimes expected, deviations often point towards specific molecular associations or synergistic interactions that enhance the twisting of the nematic director. arxiv.org

Phase Diagram Construction and Analysis for Mixtures

Phase diagrams are graphical representations that show the stable phases of a system at different temperatures, pressures, and compositions. libretexts.orguwo.ca They are essential tools for understanding the behavior of liquid crystal mixtures. ceramics.org The construction of these diagrams is often achieved through techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM), which detect the thermal transitions between different phases. arxiv.orgarxiv.org

A eutectic point on a phase diagram represents the specific composition at which a mixture solidifies at a lower temperature than any other composition. firsthope.co.indoitpoms.ac.uk While classic eutectic behavior is fundamental, phase diagrams for liquid crystal mixtures also reveal complex phase coexistence regions.

The phase diagram for the binary mixture of CB7CB and HOAB provides a clear example of phase coexistence. aps.org Depending on the concentration and temperature, the system exhibits regions where different phases coexist in equilibrium, such as a nematic phase with induced smectic A droplets (N + SmA) or a nematic phase with twist-bend nematic droplets (N + NTB). nih.govaps.org The diagram below summarizes the phase behavior observed in this system.

Weight % of CB7CB in HOABObserved Phases on CoolingKey Features
0% (Pure HOAB)Isotropic → Nematic → Smectic CStandard behavior of HOAB. aps.org
5% - 70%Isotropic → Nematic → Nematic + Smectic A → Smectic AInduced Smectic A phase is present. aps.org
~25%Isotropic → Nematic → Smectic AMaximum temperature for Smectic A - Nematic transition. aps.org
>70%Isotropic → Nematic → Twist-Bend Nematic (NTB)Smectic A phase is suppressed. aps.org

This table summarizes the general phase behavior of the CB7CB and HOAB mixture based on the phase diagram reported in scientific literature. aps.org The exact transition temperatures vary with composition.

The formation of induced phases and other non-ideal mixing behaviors are governed by specific molecular interactions between the components. In mixtures of polar and non-polar or weakly polar rod-like molecules, charge-transfer (CT) interactions are often cited as a primary driving force for the stabilization of smectic phases.

In the CB7CB-HOAB system, the stabilization of the induced SmA phase can be attributed to such intermolecular interactions. aps.org The CB7CB molecule contains two cyano groups, which are strong electron acceptors, while the azoxybenzene (B3421426) core of HOAB can act as an electron donor. This donor-acceptor relationship can lead to the formation of transient charge-transfer complexes that favor a layered smectic arrangement over the less ordered nematic phase. However, the fact that the maximum stability of the induced phase is not at a 1:1 molar ratio suggests that the interactions are complex and also influenced by the inherent smectogenic nature of HOAB and the specific molecular geometry. aps.org

For the HOAB and cholesteryl chloride mixture, the induction mechanism is less obvious due to the absence of a strong polar group on ChCl. tandfonline.com This suggests that dipole-induced dipole interactions and steric effects, such as favorable packing between the bulky steroid nucleus of ChCl and the lath-like HOAB molecules, play a crucial role in promoting the layered structure of the induced smectic A phase.

Segregation Phenomena and Microstructure in Multicomponent Systems

Segregation phenomena in multicomponent systems refer to the spatial separation of components, leading to the formation of distinct domains or microstructures. taylorfrancis.comaps.org In liquid crystal mixtures, this is often observed during phase transitions, where a new phase nucleates and grows within the matrix of another phase.

In the binary mixture of HOAB and CB7CB, as the sample is cooled into a two-phase coexistence region, the new phase separates out in the form of droplets. nih.govaps.org For instance, below the nematic phase, the twist-bend nematic phase (NTB) separates as droplets with a distinct tactoid-like shape. nih.gov Similarly, the induced smectic A phase nucleates from the nematic phase, often in the form of characteristic structures known as "bâtonnets" (small rods), which then coalesce to form larger domains. aps.org Under certain conditions, such as the application of an electric field, these SmA nuclei can form stable disks immersed in the nematic phase. nih.gov

The morphology of these phase-separated domains is a direct consequence of the interfacial tension between the coexisting phases and the elastic properties of the liquid crystal. The study of these microstructures provides insight into the dynamics of phase transitions and the physical properties of the segregated phases. For example, periodic undulations observed at the edges of the SmA disks in the HOAB/CB7CB mixture have been used to directly visualize the saddle-splay elasticity of the smectic A phase. nih.gov This micro-phase separation is a key characteristic of the complex behavior of multicomponent liquid crystal systems containing this compound.

Advanced Structural Characterization Techniques for 4,4 Diheptyloxyazoxybenzene and Its Mesophases

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) Investigations

X-ray scattering is a powerful, non-destructive technique for determining the structural characteristics of liquid crystal phases. By analyzing the diffraction patterns produced when X-rays interact with a sample, one can deduce information about the arrangement of molecules, including positional and orientational order. thescipub.com Small-Angle X-ray Scattering (SAXS) is particularly crucial for investigating the larger-scale structures typical of liquid crystals, such as the layer spacing in smectic phases, while Wide-Angle X-ray Diffraction (WAXD) provides information on the shorter-range intermolecular distances. esrf.fr

In the smectic phases of 4,4'-Diheptyloxyazoxybenzene, the molecules are arranged in well-defined layers. X-ray diffraction is the definitive method for measuring the distance between these layers, known as the interlayer spacing (d). This is achieved by locating the position of the primary low-angle Bragg peak in the SAXS pattern. The layer spacing in a smectic A (SmA) phase, where molecules are, on average, perpendicular to the layer planes, is expected to be close to the full molecular length. In a smectic C (SmC) phase, the molecules are tilted with respect to the layer normal, resulting in a smaller layer spacing compared to the SmA phase. ias.ac.in

For a given smectic phase, the layer spacing can be precisely calculated from the scattering angle (2θ) of the diffraction peak using Bragg's Law. The analysis of these spacings provides direct evidence of the phase structure and the nature of the molecular packing. For example, the observation of a sharp, intense peak at a low angle is a hallmark of a smectic phase, confirming one-dimensional positional order. thescipub.com The study of homologous series of similar compounds shows that the layer spacing varies linearly with the length of the flexible alkoxy chains. beilstein-journals.org

Table 1: Representative X-ray Diffraction Data for Smectic Phases

MesophaseTypical Scattering Angle (2θ)Calculated Interlayer Spacing (d) in ÅStructural Interpretation
Smectic A (SmA)~2.5°~35.3 ÅLayered structure with molecules oriented perpendicular to the layer planes. Spacing approximates molecular length.
Smectic C (SmC)~2.8°~31.5 ÅLayered structure with molecules tilted relative to the layer normal, resulting in a reduced layer spacing.

Note: The data in the table are illustrative, based on typical values for calamitic liquid crystals with similar molecular lengths, to demonstrate the principles of XRD analysis.

Orientational order describes the tendency of rod-like molecules in a liquid crystal to align along a common axis, known as the director (n). ias.ac.in This degree of alignment is quantified by the orientational order parameter,

. In a perfectly aligned crystal,

= 1, while in an isotropic liquid,

= 0. X-ray diffraction patterns of aligned samples can be used to determine

. An aligned nematic phase shows a diffuse, crescent-shaped scattering pattern at wide angles, and the azimuthal intensity distribution of this scattering is directly related to the orientational order.[

In smectic phases, the analysis is similar, but the layer structure provides an additional frame of reference. For a smectic A phase, the director is parallel to the layer normal. In a smectic C phase, the director is tilted away from the layer normal, which can complicate the interpretation of the order parameter as measured by XRD. researchgate.net Comparing

values obtained from XRD with those from other techniques, such as optical birefringence, can provide a more complete picture of the molecular organization.[

mdpi.com

By performing X-ray diffraction measurements as a function of temperature, one can directly observe the structural changes that occur at phase transitions. semi.ac.cnarxiv.org Upon heating this compound from its solid crystalline state, the XRD pattern will show a series of distinct changes corresponding to each mesophase.

Crystal to Smectic: The sharp, numerous Bragg peaks of the 3D crystalline lattice give way to the characteristic pattern of a smectic phase: one or more sharp peaks at small angles (indicating layer order) and a diffuse halo at wide angles (indicating liquid-like in-plane order). thescipub.com

Smectic to Nematic: The small-angle peak corresponding to the smectic layer structure broadens significantly and decreases in intensity, eventually disappearing into the background scattering, signifying the loss of long-range positional order. thescipub.com

Nematic to Isotropic: The diffuse, anisotropic halo at wide angles becomes fully isotropic (circular), reflecting the loss of all long-range orientational order.

These temperature-dependent studies, often utilizing techniques like Grazing Incidence X-ray Diffraction (GIXRD) for thin films, are essential for constructing a complete phase diagram and understanding the thermodynamics of the transitions. semi.ac.cn The evolution of lattice parameters and peak intensities provides a clear signature of each phase transformation. researchgate.net

Applying external magnetic or electric fields to a liquid crystal sample can induce a uniform alignment of the director. Performing X-ray diffraction experiments in-situ—that is, while the field is applied—allows for the study of the structural response of the mesophase to the external stimulus. Such experiments can reveal the dynamics of director switching and field-induced structural transitions.

For example, in a nematic phase, applying a strong magnetic field results in a well-aligned sample, making the measurement of the orientational order parameter more precise. esrf.fr In smectic phases, an electric field can be used to switch the molecular tilt direction. Time-resolved in-situ studies using high-intensity synchrotron radiation can even track the structural rearrangements during these switching processes on a millisecond timescale. aps.org While specific studies on this compound are not widely reported, this technique is invaluable for probing the electro-optical and magneto-optical behavior of liquid crystals, revealing phenomena like the Fréedericksz transition, where director reorientation occurs above a threshold field strength. aps.org

Spectroscopic Characterization beyond Basic Identification

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy occupied molecular orbital to a higher-energy unoccupied one. williams.edu In organic molecules like this compound, the most significant absorptions in the accessible UV-Vis range (200-800 nm) are due to transitions involving π electrons in conjugated systems. shu.ac.uk

The core of this compound consists of two phenyl rings linked by an azoxy group (-N=N(O)-), forming an extended conjugated π-electron system. This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). spcmc.ac.in Consequently, the molecule absorbs light at longer wavelengths compared to non-conjugated systems. The primary electronic transition observed is the π → π* transition, which is typically very intense. libretexts.org A weaker n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms of the azoxy group, may also be observed at a longer wavelength. libretexts.org

The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. Extending the length of the conjugated system generally causes a shift of λmax to longer wavelengths (a bathochromic shift) and an increase in the absorption intensity (a hyperchromic shift). libretexts.org

Table 2: Electronic Transitions and UV-Vis Absorption Data

Transition TypeOrbitals InvolvedTypical λmax (nm)Characteristics
π → ππ (bonding) → π (antibonding)~250-380High intensity (strong absorption). Characteristic of the conjugated azoxybenzene (B3421426) core.
n → πn (non-bonding) → π (antibonding)>350Low intensity (weak absorption). Involves lone pair electrons on N and O atoms. May be obscured by the stronger π → π* band.

Note: The λmax values are estimates based on the azoxybenzene chromophore and related conjugated systems. The exact values depend on the solvent and specific molecular environment.

Theoretical and Computational Research on 4,4 Diheptyloxyazoxybenzene

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the chemical structure of molecules with their physical properties through mathematical models. researchgate.net This methodology is particularly valuable in materials science for predicting the properties of novel compounds, thereby reducing the need for extensive experimental synthesis and characterization.

The prediction of mesophase transition temperatures—such as the crystal-to-nematic and nematic-to-isotropic transitions—is a primary goal in the study of liquid crystals like HOAB. QSPR models are developed to establish a mathematical relationship between a molecule's structural features (descriptors) and these transition temperatures.

The general process involves several key steps:

Data Set Selection : A series of molecules with known transition temperatures, typically a homologous series like the 4,4'-di-n-alkoxyazoxybenzenes, is chosen.

Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule in the dataset.

Variable Selection : Statistical methods are used to select the most relevant descriptors that significantly influence the transition temperatures.

Model Construction : A mathematical equation is generated using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to link the selected descriptors to the property of interest. nih.gov

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

For a series of azoxybenzene (B3421426) compounds, these models can effectively predict how changes in the alkyl chain length, for example, will affect the temperatures at which different liquid crystal phases appear and disappear.

The liquid crystalline behavior of HOAB is governed by the delicate balance of intermolecular forces, which are in turn dictated by its molecular structure. QSPR studies correlate specific molecular descriptors with mesomorphic properties. These descriptors can be categorized as follows:

Quantum-Chemical Descriptors : Calculated using semi-empirical or quantum-mechanical methods, these descriptors quantify electronic properties such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). rsc.org The dipole moment and polarizability are particularly important for understanding the anisotropic intermolecular forces that stabilize liquid crystal phases.

Thermodynamic Descriptors : Properties like heat of formation and Van der Waals potential can be correlated with the stability of different phases. nanobioletters.com

Studies on related liquid crystal systems have shown that properties like the nematic-isotropic transition temperature often correlate strongly with descriptors that represent molecular shape anisotropy and intermolecular interaction potential. nanobioletters.com The table below illustrates a hypothetical correlation for a series of alkoxyazoxybenzenes.

Molecular DescriptorTypeCorrelation with Nematic StabilityRationale
Molecular Length TopologicalPositiveLonger molecules have stronger anisotropic van der Waals forces, favoring alignment.
Molecular Shape Anisotropy TopologicalPositiveHigher aspect ratios (length/width) enhance the tendency for parallel ordering.
Polarizability Anisotropy Quantum-ChemicalPositiveA greater difference in polarizability along different molecular axes strengthens anisotropic dispersion forces.
Dipole Moment Quantum-ChemicalVariableThe effect depends on the dipole's orientation relative to the long molecular axis; it can enhance or disrupt nematic order.

This table is illustrative, showing expected correlations for liquid crystals.

Traditional QSPR models are often based on linear regression. However, the relationship between molecular structure and liquid crystal properties can be highly complex and non-linear. Machine Learning (ML) offers more sophisticated tools to capture these intricate relationships. researchgate.net

Techniques such as Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forests are increasingly being used to develop predictive models for material properties. researchgate.netnih.gov In the context of HOAB, an ML model could be trained on a large dataset of liquid crystal molecules, including various azoxybenzenes and other mesogens. The input for such a model would be a set of calculated molecular descriptors, and the output would be the predicted properties, such as transition temperatures or order parameters.

A significant advantage of ML is its ability to learn from data and identify patterns that may not be obvious from simpler statistical analysis. rsc.org For instance, ML force fields can be generated "on-the-fly" during simulations to accurately model complex phenomena like phase transitions, bridging the gap between quantum mechanical accuracy and the large-scale simulations needed to observe mesophase formation. utwente.nl This approach holds promise for accurately predicting the phase behavior of HOAB and for designing new liquid crystals with desired characteristics.

Molecular Dynamics (MD) Simulations of HOAB and its Assemblies

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, enabling the investigation of molecular packing, phase transitions, and defect structures in liquid crystals like HOAB. rsc.orgnih.gov

MD simulations of HOAB can be performed at different levels of detail, primarily categorized as atomistic and coarse-grained simulations.

Atomistic Simulations : In this approach, every atom in the HOAB molecule is explicitly represented. This high level of detail allows for an accurate description of intermolecular forces, including van der Waals interactions, electrostatic forces, and hydrogen bonding. Atomistic simulations are ideal for studying the local molecular packing, conformational dynamics of the heptyloxy chains, and the specific interactions that lead to the formation of nematic and smectic phases. nih.gov However, their high computational cost limits the accessible simulation time and system size. researchgate.net

Coarse-Grained (CG) Simulations : To study larger systems and longer timescales, coarse-graining is employed. nih.gov In a CG model, groups of atoms (e.g., a benzene (B151609) ring or an entire heptyloxy chain) are represented as single "beads" or interaction sites. vu.nl This simplification reduces the number of particles in the system, allowing for simulations that can capture mesoscale phenomena like the formation of large liquid crystalline domains and the long-term evolution of textures. While some chemical detail is lost, well-parameterized CG models can accurately reproduce the phase behavior and thermodynamic properties of the system. researchgate.net

The table below compares the two simulation approaches for studying HOAB.

FeatureAtomistic SimulationCoarse-Grained Simulation
Level of Detail High (explicit atoms)Low (groups of atoms as beads)
Computational Cost HighLow
Accessible Timescale Nanoseconds (ns)Microseconds (µs) to Milliseconds (ms)
Accessible Length Scale Nanometers (nm)Tens to hundreds of nanometers
Primary Applications for HOAB Local molecular packing, intermolecular forces, conformational analysis.Large-scale phase behavior, domain formation, defect dynamics.

MD simulations are uniquely suited to observing the dynamic processes of phase transitions. By simulating HOAB at different temperatures, researchers can directly observe the melting of the crystal lattice, the formation of the orientationally ordered nematic phase, and the eventual transition to the disordered isotropic liquid. nanobioletters.com These simulations provide microscopic insights into the mechanisms of these transitions, such as the collective reorientation of molecules and the changes in translational and rotational diffusion. nih.gov For example, simulations can track order parameters over time to precisely identify transition temperatures and characterize the nature of the transition (e.g., first-order or continuous). utwente.nl

Furthermore, MD simulations can be used to study the formation and annihilation of topological defects, such as disclinations in the nematic phase. These defects are singularities in the director field and are fundamental to the behavior of liquid crystals in response to external fields or confinement. Simulating the structure and dynamics of these defects is crucial for understanding the rheological and optical properties of HOAB. Large-scale coarse-grained simulations are particularly effective for studying the complex network of defects that form the characteristic textures observed under a polarizing microscope. nanobioletters.com

Dynamics of Molecular Reorientation in External Fields

The response of liquid crystals to external fields is fundamental to their application in electro-optical devices. Molecular dynamics (MD) simulations are a primary tool for investigating the reorientation dynamics of 4,4'-Diheptyloxyazoxybenzene at an atomistic level. mrs-j.org These simulations model the collective realignment of molecules when an external electric field is applied, providing insights into the switching process.

Key findings from computational studies on similar liquid crystals show that the reorientation process is not merely a rigid rotation of molecules but is coupled with other motions, including a phenomenon known as "backflow". aip.orgresearchgate.net This coupling means that the electric-field-induced molecular rotation can generate translational motion and a velocity gradient within the bulk material. aip.org The speed of the reorientation is directly related to the electric torque, which increases with field strength, leading to a faster response time. aip.org The molecular aspect ratio, influenced by the heptyloxy chains in this compound, is also a critical factor; longer molecules may exhibit slower reorientation due to increased moment of inertia and elastic torque. aip.orgresearchgate.net

Table 1: Representative Molecular Dynamics Simulation Parameters for Reorientation Studies

ParameterTypical Value/ConditionPurpose
System Size400-1000 moleculesTo accurately represent bulk behavior and collective effects.
EnsembleNPT (Isothermal-isobaric)To simulate experimental conditions of constant temperature and pressure.
Electric Field Strength0.1 - 1.0 V/nmTo study the field-dependent response and switching thresholds.
Simulation Time100 - 500 nsTo allow for the complete relaxation and reorientation of the director.
Initial OrientationDirector aligned at 45° or 90° to the fieldTo observe the full reorientation pathway.

Computational Studies of Diffusion and Flow Behavior in Mesophases

Computational fluid dynamics and molecular dynamics simulations are employed to understand the anisotropic diffusion and complex flow (rheological) behavior of the mesophases of this compound. In the nematic phase, molecules exhibit anisotropic diffusion, meaning they move more freely parallel to the director than perpendicular to it. MD simulations can quantify these diffusion coefficients by analyzing the mean squared displacement of molecules over time in different directions relative to the director.

Recent computational modeling of alkyl azoxybenzene series provides a comprehensive understanding of the physical properties that govern mesophase behavior. nanobioletters.comresearchgate.net These simulations can predict transition temperatures, order parameters, and pair correlation functions, which are crucial for characterizing the structure and stability of the liquid crystal phase. nanobioletters.comresearchgate.net

The flow behavior of liquid crystals is notoriously complex. Simulations can model the response of the nematic phase to shear stress, revealing how the director orients with respect to the flow and shear gradient. As noted in studies of similar systems, this reorientation is coupled with the flow field itself (backflow), leading to a non-Newtonian viscosity that depends on the shear rate. aip.orgresearchgate.net Atomistic MD simulations of related azobenzene (B91143) liquid crystals have successfully shown the growth process of a nematic phase from a disordered one and the influence of molecular conformation on the resulting order. rsc.org Such studies reveal that subtle changes in molecular shape can significantly impact the orientational correlation between molecules, which in turn dictates the material's bulk rheological properties. rsc.org

Quantum Chemical Calculations of Electronic Structure and Intermolecular Interactions

Quantum chemical calculations provide fundamental insights into the electronic properties of a single this compound molecule and the nature of the forces between molecules that lead to the formation of liquid crystal phases.

Density Functional Theory (DFT) for Molecular Conformation and Electrostatic Potentials

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional structure (conformation) of this compound. The molecule is not entirely rigid; the heptyloxy chains and the dihedral angle between the phenyl rings can rotate. DFT calculations optimize the molecular geometry by finding the arrangement of atoms that corresponds to the lowest electronic energy.

These calculations reveal that the trans-conformer of the azoxybenzene core is significantly more stable than the cis-conformer, which is crucial for its elongated, rod-like shape necessary for liquid crystallinity. The flexible heptyloxy chains can adopt various conformations, and DFT can be used to calculate the energy penalties associated with deviations from the lowest-energy all-trans state.

Once the optimized geometry is obtained, the molecular electrostatic potential (MEP) can be calculated and visualized. walisongo.ac.id The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. walisongo.ac.idyoutube.com For this compound, the MEP would show negative potential around the oxygen atoms of the azoxy and alkoxy groups, which are important sites for intermolecular interactions like dipole-dipole forces and hydrogen bonding with other molecules. researchgate.net

Table 2: Illustrative DFT-Calculated Conformational Data for an Azoxybenzene Core

ConformerRelative Energy (kJ/mol)Dipole Moment (Debye)Description
trans-Azoxy0.0~1.7The most stable, nearly planar conformation.
cis-Azoxy+50-60~4.5Significantly higher in energy, non-planar structure.
Phenyl Ring Twist+5-10~1.6Non-zero dihedral angle between phenyl rings.

Ab initio Methods for Excited States and Optical Properties

Ab initio ("from first principles") methods, such as Time-Dependent Density Functional Theory (TD-DFT) and Coupled-Cluster (CC2) theory, are used to investigate the electronic excited states of this compound. acs.orgrochester.edu These calculations are essential for understanding the molecule's interaction with light, including its UV-visible absorption spectrum.

The azoxybenzene core is a chromophore, responsible for the molecule's absorption of UV light. Calculations on the parent azobenzene molecule show two important low-energy excited states:

S1 State: Arises from an electron transition from a non-bonding orbital (n) on the nitrogen atoms to an anti-bonding π* orbital (an n→π* transition). This transition is typically weak and occurs at longer wavelengths. acs.org

S2 State: Corresponds to a transition from a bonding π orbital to an anti-bonding π* orbital (a π→π* transition). This is a strong absorption and is responsible for the main UV absorption peak. acs.org

TD-DFT calculations can predict the energies of these transitions (which correspond to absorption wavelengths) and their oscillator strengths (which relate to the intensity of the absorption). nih.gov These theoretical predictions are vital for interpreting experimental spectra and understanding the photo-switching behavior common in related azobenzene compounds. tennessee.edunih.gov

Table 3: Representative Calculated Vertical Excitation Energies for a Trans-Azobenzene Chromophore

Excited StateTransition TypeCalculated Excitation Energy (eV)Calculated Wavelength (nm)Oscillator Strength (f)
S1n → π~2.80~440~0.001 (Weak)
S2π → π~3.65~340~0.750 (Strong)

Calculation of Intermolecular Forces and Self-Assembly Propensities

The formation of liquid crystal phases is a direct result of the anisotropic intermolecular forces between molecules. High-level quantum chemical methods can be used to calculate the interaction energy between two or more this compound molecules with high accuracy. indexcopernicus.com By placing two molecules in different orientations (e.g., side-by-side, end-to-end) and calculating the interaction energy, a potential energy surface can be mapped out. rsc.orgresearchgate.net

These calculations typically partition the total interaction energy into several components:

Electrostatic: The interaction between the permanent charge distributions (dipoles, quadrupoles) of the molecules.

Dispersion (van der Waals): A quantum mechanical attractive force arising from correlated electron fluctuations. This is the primary force that holds the molecules together.

Pauli Repulsion: A short-range repulsive force that prevents molecules from interpenetrating.

For large molecules like this compound, these calculations are computationally expensive. Therefore, the results are often used to develop or parameterize classical force fields for use in large-scale molecular dynamics simulations. nanobioletters.comindexcopernicus.com These simulations can then model the spontaneous self-assembly of thousands of molecules from an isotropic liquid into an ordered nematic or smectic phase, providing a direct link between the fundamental intermolecular forces and the macroscopic material properties. tandfonline.comrsc.org

Prediction of Spectroscopic Signatures

Quantum chemical calculations are widely used to predict various spectroscopic signatures of molecules, which can be used to confirm their structure and interpret experimental data.

NMR Spectroscopy: DFT, combined with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹³C and ¹H nuclear magnetic resonance (NMR) chemical shifts. nih.govrsc.org The calculation is performed on the DFT-optimized molecular geometry. The predicted chemical shifts for each unique carbon and hydrogen atom in this compound can be compared directly with experimental spectra to aid in peak assignment. nih.govrsc.org

Vibrational Spectroscopy (IR and Raman): After a DFT geometry optimization, a frequency calculation can be performed. This calculation yields the harmonic vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra. squarespace.comarxiv.org Specific vibrational modes, such as the N=N stretch of the azoxy group, C-H stretches of the alkyl chains, and phenyl ring modes, can be identified. These predicted spectra serve as a powerful tool for analyzing experimental IR and Raman data. researchgate.netmdpi.com

Table 4: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopy TypeMoietyPredicted SignalExperimental Correlation
¹³C NMRAromatic C-O~158 ppmChemical shift for carbons attached to ether oxygen.
¹³C NMRAromatic C-N~145 ppmChemical shift for carbons attached to the azoxy group.
¹³C NMRAlkyl CH₂20-35 ppmRange of shifts for methylene (B1212753) groups in the heptyloxy chain.
RamanPhenyl Ring~1600 cm⁻¹C=C stretching mode of the benzene rings.
RamanAzoxy Group~1440 cm⁻¹Symmetric N=N stretching vibration.
IRC-H Stretch2850-2960 cm⁻¹Asymmetric and symmetric stretching of CH₂ and CH₃ groups.

Based on the available research, a detailed article focusing solely on the electro-optical phenomena in this compound cannot be generated. Extensive searches did not yield specific experimental studies, data tables, or detailed research findings for this particular compound concerning the Pockels and Kerr effects.

The provided search results offer general principles of electro-optic effects in materials like liquid crystals, but they lack the specific coefficients, constants, and experimental conditions for this compound required to fulfill the request accurately and without speculation.

Therefore, to adhere to the instructions of providing scientifically accurate content focused solely on the requested compound and avoiding information outside this scope, the article cannot be written. Key missing information includes:

Pockels Effect Data: No studies were found confirming the observation or measurement of the linear electro-optic effect specifically in this compound.

Electro-optic Coefficients: The specific tensor components (r_ij) for this compound are not available in the search results.

Kerr Effect Data: While the Kerr effect is expected in this material, no specific measurements of its Kerr constant or detailed analysis of the electric field-induced refractive index changes for this compound were found.

Mesophase-Specific Data: There is no information detailing how the Kerr effect depends on the specific mesophases of this compound.

Fundamental Research on Electro Optical Phenomena in 4,4 Diheptyloxyazoxybenzene

Fundamental Principles of Molecular Reorientation in Electric Fields

Dielectric Anisotropy and Torque Generation

The response of a liquid crystal to an external electric field is governed by its dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axes, known as the director (n). nih.govkent.edu This anisotropy arises from the specific molecular structure and the distribution of permanent and induced dipole moments. kent.edu

For 4,4'-Diheptyloxyazoxybenzene, the molecular structure consists of a central azoxybenzene (B3421426) core with two heptyloxy chains at the 4 and 4' positions. The primary contribution to the dipole moment comes from the central azoxy group and the two ether linkages of the heptyloxy chains. It is anticipated that this compound exhibits a negative dielectric anisotropy (Δε < 0). This is because the strong dipole moments associated with the ether oxygen atoms are directed at an angle to the long molecular axis, making the perpendicular component of the dielectric permittivity greater than the parallel component (ε⊥ > ε∥). This behavior is observed in other liquid crystals where dominant dipoles are not aligned with the long axis. arxiv.org

When an external electric field (E) is applied to a nematic liquid crystal with dielectric anisotropy, a dielectric torque is exerted on the molecules. This torque arises from the interaction between the electric field and the induced polarization of the material. The magnitude of this torque (τ) per unit volume is dependent on the dielectric anisotropy, the electric field strength, and the angle (θ) between the director and the field, as described by the following equation:

τ = ½ ε₀ Δε E² sin(2θ)

Here, ε₀ is the permittivity of free space. For a material with negative dielectric anisotropy (Δε < 0) like this compound is presumed to be, the torque acts to align the molecular director perpendicular to the applied electric field to minimize the system's free energy. aip.orgaip.orgrsc.org This field-induced reorientation is the fundamental mechanism behind the operation of many liquid crystal display technologies. The torque is maximized when the angle θ between the director and the electric field is 45 degrees. researchgate.net

Response Time and Relaxation Dynamics of Reorientation

The speed at which the liquid crystal molecules reorient in response to an electric field is a critical parameter for electro-optical applications. The dynamics of this process are characterized by the response time, which includes the turn-on time (rise time) and the turn-off time (decay time).

The turn-on time (τ_on) , which describes the reorientation of the director when the electric field is applied, is dependent on the rotational viscosity (γ₁) of the material, the cell thickness (d), and the applied voltage (V). It is inversely proportional to the square of the applied electric field, indicating that a stronger field leads to faster switching. The relationship can be generally expressed as:

τ_on ∝ (γ₁d²) / (ε₀|Δε|V² - Kπ²)

where K is an effective elastic constant.

The turn-off time (τ_off) , or relaxation time, describes the return of the director to its initial alignment state after the electric field is removed. This process is driven by the elastic restoring forces from the surface anchoring and is independent of the electric field strength. The relaxation dynamics are primarily determined by the material's viscoelastic properties:

τ_off ∝ (γ₁d²) / (Kπ²)

For nematic liquid crystals, these response times are typically in the range of milliseconds. researching.cnarxiv.org The long heptyloxy chains of this compound would contribute to a relatively high rotational viscosity, which would tend to increase the response times compared to shorter-chain analogues. The specific values of the elastic constants and viscosity for this compound would be needed for a precise calculation. The study of relaxation dynamics in nematic systems is complex, influenced by factors like temperature and the presence of defects. nih.gov

Table 1: General Parameters Influencing Liquid Crystal Response Time

ParameterSymbolInfluence on Response Time
Rotational Viscosityγ₁Higher viscosity increases response time.
Cell ThicknessdResponse time increases with the square of the thickness.
Dielectric AnisotropyΔεLarger absolute value decreases turn-on time.
Elastic ConstantKHigher elastic constant decreases turn-off time.
Applied VoltageVHigher voltage decreases turn-on time.

Influence of Electro-optical Effects on Optical Anisotropy and Birefringence

This compound, like other nematic liquid crystals, is an optically anisotropic material, meaning its refractive index depends on the polarization of light. wikipedia.org This property is known as birefringence (Δn), which is the difference between the extraordinary refractive index (nₑ, for light polarized parallel to the director) and the ordinary refractive index (nₒ, for light polarized perpendicular to the director).

Δn = nₑ - nₒ

The electro-optical effect directly influences this birefringence. When an electric field realigns the liquid crystal director, the effective refractive index experienced by light passing through the material changes. rsc.org For a material with negative dielectric anisotropy, applying an electric field perpendicular to the initial planar alignment of the director will cause the molecules to tilt. This tilting changes the effective refractive index and, consequently, the phase retardation of light passing through the cell.

The change in birefringence is dependent on the strength of the applied electric field. In the isotropic phase or for small applied fields in the nematic phase, the induced birefringence can be described by the Kerr effect, where the change in refractive index is proportional to the square of the electric field (E²). researchgate.net As the field strength increases, the director reorients until it reaches a saturation point, and the change in birefringence reaches its maximum value. Theoretical studies on the related compound p-Azoxyanisole have shown that its birefringence increases with a gradually increasing electric field. rsc.org This field-induced change in optical anisotropy is the principle that enables the modulation of light intensity, phase, or polarization in electro-optic devices. researchgate.netaps.org

Table 2: Illustrative Data for Electric Field Influence on Birefringence of a Nematic Liquid Crystal (p-Azoxyanisole)

This table presents theoretical calculation results for p-Azoxyanisole, a compound related to this compound, to illustrate the principle. Specific experimental values for this compound are not available in the cited literature.

Applied Electric Field (Arbitrary Units)Order Parameter (S) (Calculated)Birefringence (Δn) (Calculated, Arbitrary Units)
0.0050.520.14
0.0100.600.17
0.0150.680.20
0.0200.750.22
0.0250.820.24
Data derived from theoretical calculations on p-Azoxyanisole. Source: rsc.org

Future Directions and Emerging Research Avenues for 4,4 Diheptyloxyazoxybenzene Research

Integration with Nanomaterials and Composites

The integration of nanomaterials into the 4,4'-Diheptyloxyazoxybenzene (HOAB) liquid crystal matrix is a burgeoning research area aimed at creating novel composites with tailored functionalities. The addition of nanoparticles can significantly alter the physical properties of the host liquid crystal, leading to enhanced performance for specific applications. kashanu.ac.irmdpi.com Future research will likely focus on the systematic exploration of various nanoparticles and their influence on the electro-optical and thermal characteristics of HOAB.

Key research thrusts include:

  • Carbon-Based Nanomaterials: Investigating the effects of incorporating graphene, carbon nanotubes (CNTs), and fullerenes into the HOAB matrix. mdpi.compolymernanocentrum.cz These nanomaterials are known for their exceptional electrical and mechanical properties, which could lead to composites with improved conductivity and structural integrity. mdpi.compolymernanocentrum.cz
  • Metallic and Metal Oxide Nanoparticles: Exploring the impact of nanoparticles such as silver (Ag), gold (Au), zinc oxide (ZnO), and titanium dioxide (TiO2) on the dielectric and optical properties of HOAB. polymernanocentrum.czmdpi.comresearchgate.net The surface plasmon resonance of metallic nanoparticles, for instance, could be harnessed to create tunable optical filters or sensors.
  • Functionalized Nanoparticles: Developing nanoparticles with specific surface functionalizations to enhance their dispersion and interaction with the HOAB molecules. mdpi.com Tailoring the interface between the nanoparticles and the liquid crystal is crucial for achieving desired macroscopic properties and preventing phase separation. psu.edu
  • The creation of these nanocomposites opens possibilities for advanced applications in displays, spatial light modulators, and other electro-optical devices where the unique properties of both the liquid crystal and the nanomaterials can be synergistically exploited. mdpi.comresearchgate.net

    Table 1: Potential Effects of Nanomaterial Integration with HOAB
    Nanomaterial TypePotential Effects on HOABPotential Applications
    Carbon Nanotubes (CNTs)Enhanced electrical conductivity, improved mechanical strength. mdpi.compolymernanocentrum.czConductive coatings, reinforced composites.
    GrapheneImproved thermal conductivity, enhanced barrier properties. mdpi.comHeat dissipation films, protective coatings.
    Silver Nanoparticles (AgNPs)Modified plasmonic properties, antimicrobial activity. polymernanocentrum.czOptical sensors, biomedical materials.
    Zinc Oxide (ZnO) NanoparticlesAltered dielectric properties, UV absorption. mdpi.comElectro-optical devices, UV-protective films.

    Advanced Spectroscopic Techniques for Dynamic Processes

    Understanding the molecular dynamics and collective fluctuations in this compound (HOAB) is crucial for elucidating the mechanisms behind its phase transitions and electro-optical responses. Advanced spectroscopic techniques offer powerful tools to probe these dynamic processes across various time and length scales. sustainability-directory.com

    Future research will increasingly employ a suite of sophisticated spectroscopic methods:

  • Dielectric Spectroscopy: This technique is particularly valuable for studying the relaxation dynamics of molecular dipoles. novocontrol.de Future studies on HOAB will likely involve broadband dielectric spectroscopy to characterize the collective and non-collective motions in its nematic and smectic C phases, especially near phase transitions. psu.eduvdoc.pub Analyzing the dielectric response as a function of frequency and temperature can provide insights into the rotational viscosity and elastic constants of the material. mdpi.com
  • Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence and transient absorption spectroscopy can probe the dynamics of HOAB on ultrafast timescales. numberanalytics.comsemi.ac.cn These methods are essential for understanding photo-induced phase transitions and the response of the liquid crystal to external stimuli like laser pulses.
  • Nonlinear Spectroscopy: Methods such as Coherent Anti-Stokes Raman Scattering (CARS) and Second-Harmonic Generation (SHG) provide unique information about molecular vibrations and interfacial properties, respectively. numberanalytics.com These techniques can be used to study the molecular ordering and dynamics at surfaces and interfaces within HOAB-based devices.
  • Raman Spectroscopy: This technique can provide detailed information about the vibrational modes of the HOAB molecules, which are sensitive to conformational changes and intermolecular interactions. sustainability-directory.com Advanced Raman techniques, such as confocal Raman microscopy, can be used for chemical imaging and to study spatial heterogeneities in HOAB samples. kit.ac.jp
  • Development of Novel Computational Models for Complex Mesophases

    Computational modeling is an indispensable tool for understanding the structure-property relationships in liquid crystals like this compound (HOAB). nih.gov As computational power increases, more sophisticated models can be developed to accurately predict the behavior of complex mesophases, such as the smectic C and the skewed cybotactic nematic phases observed in HOAB. vdoc.pub

    Future directions in computational modeling of HOAB include:

  • Multi-Scale Modeling: Combining different modeling techniques to bridge the gap between atomistic details and macroscopic properties. For instance, quantum mechanical calculations like Density Functional Theory (DFT) can be used to parameterize coarse-grained models for large-scale molecular dynamics simulations. rochester.edu
  • Advanced Molecular Dynamics (MD) Simulations: Employing enhanced sampling techniques in MD simulations to overcome the long relaxation times associated with liquid crystal phases. aps.org This will enable the accurate prediction of phase transition temperatures and the calculation of material properties like viscosity and elastic constants.
  • Modeling of Nanocomposites: Developing computational models that explicitly account for the interactions between HOAB molecules and embedded nanoparticles. uni.lu Such models are crucial for understanding how nanoparticles influence the alignment and dynamics of the liquid crystal host and for designing novel composite materials with desired properties.
  • Continuum Theory and Landau Models: Further development and application of continuum theories, like the Landau-de Gennes theory, to describe the complex phase behavior and defect structures in HOAB. ethernet.edu.et These models are essential for understanding the macroscopic response of the liquid crystal to external fields and for designing new liquid crystal devices. researchgate.net
  • Table 2: Computational Modeling Techniques for HOAB Research
    Modeling TechniqueResearch FocusKey Insights
    Molecular Dynamics (MD)Phase transitions, molecular ordering, transport properties. aps.orgPredicts phase behavior, diffusion coefficients, rotational dynamics.
    Monte Carlo (MC)Thermodynamic properties, phase diagrams. nih.govDetermines stable phases and transition points.
    Density Functional Theory (DFT)Electronic structure, molecular properties. rochester.eduCalculates molecular geometry, dipole moments, polarizability.
    Continuum ModelsMacroscopic behavior, defect structures. researchgate.netSimulates director field configurations, response to external fields.

    Exploration of HOAB in Soft Matter Physics and Self-Assembled Systems

    This compound (HOAB), as a classic liquid crystal, is a cornerstone material for fundamental studies in soft matter physics. unime.it The principles governing its self-assembly and phase transitions have broad implications for understanding a wide range of soft materials, including polymers, colloids, and biological systems. frontiersin.orgjhu.edu

    Emerging research avenues in this area include:

  • Directed Self-Assembly: Utilizing external fields (electric, magnetic, or shear) and surface patterning to control the alignment and structure of HOAB on multiple length scales. aps.org This could lead to the fabrication of complex, hierarchically ordered materials with novel optical and mechanical properties.
  • HOAB in Confined Geometries: Studying the behavior of HOAB in confined spaces, such as microchannels or porous media. Confinement can induce new phases and defect structures not observed in the bulk, offering a route to tune the material's properties.
  • Active Liquid Crystal Systems: Incorporating active particles, such as swimming bacteria or self-propelled colloids, into the HOAB matrix. The interplay between the active stresses generated by the particles and the anisotropic properties of the liquid crystal can lead to complex and dynamic behaviors, providing a model system for studying active soft matter.
  • Biomimetic Systems: Using HOAB as a host for self-assembling biological molecules, such as lipids or DNA. frontiersin.org The liquid crystal environment can influence the self-assembly of these molecules, and in turn, the biological components can alter the properties of the liquid crystal, leading to new hybrid materials with potential applications in biosensing and drug delivery. nih.gov
  • Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 4,4'-diheptyloxyazoxybenzene, and how can yield be improved?

    • Methodology : A modified procedure for azoxybenzene derivatives involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, refluxing 3-methoxy-4-nitrobenzoic acid with NaOH and reducing agents like glucose at 80°C for 24 hours yields ortho-substituted azobenzene derivatives. Adjusting reaction time, solvent purity, and post-reaction crystallization (e.g., water-ethanol mixtures) can improve yield .
    • Key Parameters : Monitor reaction temperature, stoichiometry of reducing agents, and purification steps. Yield optimization may require iterative testing of solvent ratios and crystallization conditions.

    Q. How can researchers characterize the purity and structural integrity of HOAB?

    • Analytical Techniques : Use a combination of melting point analysis (e.g., m.p. 141–143°C for analogous azoxy compounds), FTIR for functional group identification, and NMR (¹H/¹³C) to confirm heptyloxy chain substitution patterns .
    • Chromatography : HPLC or GC-MS with polar stationary phases can detect impurities, especially residual nitro or amine intermediates from incomplete reduction steps .

    Advanced Research Questions

    Q. How does HOAB’s phase behavior in chiral smectic C liquid crystals depend on dopant concentration and temperature?

    • Experimental Design : Prepare mixtures of HOAB with optically active dopants (e.g., 2,5-bis-[4-(2-chloropentanoyloxy)-phenyl]pyrimidine) at varying concentrations (40–70% dopant). Monitor phase transitions via polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
    • Data Interpretation : Calculate dielectric tensor components (ε₁, ε₂, ε₃) and tilt angles (θ) from refractive index measurements (n₀, nₑ) and Bragg reflection wavelengths. Wide temperature ranges for chiral smectic C phases correlate with dopant rigidity and HOAB’s alkyl chain flexibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.